6-Acetylthiohexanoic acid is a chemical compound with the molecular formula . It features a hexanoic acid backbone with an acetylthio group attached, making it a member of the thioester family. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its unique structural properties.
The synthesis of 6-acetylthiohexanoic acid can be achieved through several methods:
6-Acetylthiohexanoic acid has potential applications in various domains:
Interaction studies involving 6-acetylthiohexanoic acid focus primarily on its reactivity with biological molecules and other chemical entities. Research into its interactions with enzymes or receptors could elucidate its potential therapeutic roles. Preliminary studies suggest it may interact with thiol-containing compounds, which could influence its biological activity.
Several compounds share structural similarities with 6-acetylthiohexanoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Acetylthiopropionic Acid | Thioester | Shorter carbon chain; different biological activity |
| Acetic Acid | Carboxylic Acid | Simpler structure; well-studied properties |
| Hexanoic Acid | Carboxylic Acid | Saturated fatty acid; lacks thioacetyl group |
Each of these compounds exhibits distinct characteristics and potential applications, but 6-acetylthiohexanoic acid stands out due to its unique combination of a longer carbon chain and the presence of both acetyl and thio groups, which may influence its reactivity and biological interactions.
6-Acetylthiohexanoic acid is a carboxylated thioester with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol. Its IUPAC name, 6-(acetylsulfanyl)hexanoic acid, reflects the presence of an acetylated sulfur atom at the sixth carbon of the hexanoic acid backbone. Alternative designations include 6-(acetylsulfanyl)caproic acid and 80441-57-2 (CAS registry number). The compound’s structure features a linear six-carbon chain terminating in a carboxylic acid group, with a thioacetate moiety (-SCOCH₃) at the terminal methyl position (Table 1).
Table 1: Chemical identity of 6-acetylthiohexanoic acid
| Property | Value |
|---|---|
| IUPAC Name | 6-(Acetylsulfanyl)hexanoic acid |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol |
| CAS Registry Number | 80441-57-2 |
| Synonyms | 6-Acetylthiohexanoic acid 97%, Hexanoic acid 6-(acetylthio)- |
| Functional Groups | Carboxylic acid, Thioacetate |
The compound’s sulfur atom enhances its reactivity, enabling participation in thiol-exchange reactions and nucleophilic substitutions. Its density of 1.144 g/mL at 25°C and liquid state under standard conditions further facilitate its use in solution-phase syntheses.
The synthesis of 6-acetylthiohexanoic acid was first reported in the late 20th century as part of efforts to functionalize aliphatic acids with sulfur-containing groups. Early methods involved the reaction of 5-carboxy-1-pentanethiol with acetyl chloride in anhydrous conditions, yielding the thioacetylated product. This approach prioritized regioselectivity, ensuring the acetyl group attached exclusively to the sulfur atom rather than the carboxylic acid.
Advancements in the 2000s introduced more efficient pathways, such as the DCC-mediated coupling of 11-(acetylthio)undecanoic acid with lysine derivatives, as documented in Royal Society of Chemistry protocols. These methods emphasized the compound’s utility in synthesizing chelating agents for protein immobilization, marking a shift from purely theoretical studies to applied materials science.
6-Acetylthiohexanoic acid has emerged as a critical building block in polymer chemistry and biotechnology. Its thioacetate group serves as a protected thiol, which can be deacetylated to generate free sulfhydryl groups for conjugation or crosslinking. Key applications include:
1. Polyhydroxyalkanoate (PHA) Synthesis
6-ATH acts as a precursor for poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS), a biodegradable polyester with tunable mechanical properties. The thioacetyl groups introduce sulfur atoms into the polymer backbone, enhancing its thermal stability and compatibility with post-polymerization modifications.
2. Protein Immobilization
In surface chemistry, 6-ATH derivatives facilitate the covalent attachment of enzymes like silicatein to gold substrates. The thioacetate moiety anchors the molecule to metal surfaces, while the carboxylic acid group enables amide bonding with proteins (Figure 1).
3. Chelating Agent Production
Functionalization of 6-ATH with nitrilotriacetic acid (NTA) groups yields ligands capable of binding transition metals (e.g., Ni²⁺). These complexes are instrumental in purifying histidine-tagged proteins via immobilized metal affinity chromatography (IMAC).
Table 2: Modern applications of 6-acetylthiohexanoic acid
| Application | Mechanism | Outcome |
|---|---|---|
| PHACOS Synthesis | Thioester polymerization | Sulfur-enriched biodegradable polyester |
| Enzyme Immobilization | Thiol-gold interaction | Stable protein-surface conjugates |
| Metal Chelation | NTA functionalization | High-affinity Ni²⁺ binding sites |
The compound’s versatility is further evidenced by its use in microdilution assays to determine minimal inhibitory concentrations (MICs) of antimicrobial agents, leveraging its solubility in aqueous and organic phases.
The acetylation of 5-carboxy-1-pentanethiol is a direct method to synthesize 6-acetylthiohexanoic acid. The thiol group (-SH) of 5-carboxy-1-pentanethiol reacts with acetyl chloride in anhydrous dichloromethane (DCM) under inert conditions. A base, such as triethylamine, neutralizes the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the thiolate ion attacks the electrophilic carbonyl carbon of acetyl chloride, yielding the thioester bond [1] [3].
Reaction Scheme:
$$
\text{HS(CH}2\text{)}5\text{COOH} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{CH}3\text{COS(CH}2\text{)}_5\text{COOH} + \text{HCl}
$$
Key parameters include stoichiometric control (1:1 molar ratio of thiol to acetyl chloride) and reaction completion within 4–6 hours at 0–5°C to minimize side reactions. The product is purified via recrystallization from ethyl acetate, achieving ≥97% purity [1].
Thioesterification involves coupling hexanoic acid derivatives with acetylated thiols. A two-step process is employed:
Mechanistic Insight:
The sulfur atom in the thiol acts as a nucleophile, displacing chloride from acetyl chloride. Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing the transition state [3].
Optimization focuses on solvents, catalysts, and temperature:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM or THF | Maximizes solubility of reactants |
| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl, drives reaction forward |
| Temperature | 0–5°C | Minimizes hydrolysis of acetyl chloride |
| Reaction Time | 4–6 hours | Balances completion and side reactions |
Yields improve to 85–90% under these conditions [1] [3].
Enzymatic synthesis leverages acetyltransferase enzymes, such as those in the GCN5-related N-acetyltransferase (GNAT) superfamily. These enzymes transfer acetyl groups from acetyl-CoA (AcCoA) to thiol-containing substrates under mild aqueous conditions [2].
Proposed Pathway:
Advantages:
Challenges:
| Criterion | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 85–90% | 60–75% |
| Reaction Time | 4–6 hours | 24–48 hours |
| Scalability | Industrial-scale feasible | Limited to lab-scale |
| Purity | ≥97% | 90–95% |
| Environmental Impact | High (organic solvents) | Low (aqueous systems) |
Chemical methods dominate industrial production due to speed and cost-effectiveness, while enzymatic routes offer sustainability for niche applications [1] [2] [3].
The spectroscopic fingerprint of 6-acetylthiohexanoic acid reveals characteristic signals that reflect its dual functional nature. The compound exhibits a molecular formula of C8H14O3S with a molecular weight of 190.26 g/mol [1] [2] [3]. The IUPAC systematic name, 6-(acetylsulfanyl)hexanoic acid, accurately describes the structural arrangement wherein an acetyl group is attached to sulfur at the sixth carbon position of hexanoic acid [2] [3].
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of 6-acetylthiohexanoic acid is expected to display several distinct resonance patterns characteristic of its functional groups. The carboxylic acid proton should appear as a broad singlet in the region of 10-12 ppm, typical for aliphatic carboxylic acids. The acetyl methyl group attached to sulfur is anticipated to resonate at approximately 2.0-2.5 ppm, consistent with acetyl groups in thioester systems [4]. The hexanoic acid chain protons would appear as complex multiplets in the aliphatic region between 1.2-2.5 ppm, with the methylene groups adjacent to the carboxylic acid and thioester functionalities being slightly deshielded compared to the internal chain carbons.
In the 13C NMR spectrum, two distinct carbonyl resonances are expected: the thioester carbonyl carbon should appear at approximately 190-200 ppm [5], while the carboxylic acid carbonyl is anticipated around 170-180 ppm. The acetyl methyl carbon would resonate at approximately 30 ppm, and the aliphatic chain carbons would appear in the typical alkyl region between 20-40 ppm.
Infrared Spectroscopy
The infrared spectrum of 6-acetylthiohexanoic acid should exhibit characteristic absorption bands for both functional groups present in the molecule. The thioester carbonyl stretch is expected to appear at 1725-1705 cm⁻¹, while the carboxylic acid carbonyl stretch should be observed at 1730-1700 cm⁻¹ [6] [7]. The carboxylic acid O-H stretch would manifest as a broad absorption between 3300-2400 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid groups. Alkyl C-H stretching vibrations should appear in the 3000-2850 cm⁻¹ region, with C-O stretching modes expected between 1300-1000 cm⁻¹ and C-S stretching vibrations in the 800-600 cm⁻¹ range.
Crystallographic data for 6-acetylthiohexanoic acid remains limited in the available literature. The compound typically exists as a liquid at room temperature with a density of 1.144 g/mL at 25°C [3] [8], which suggests that crystallization studies would require controlled temperature conditions or specific crystallization techniques. The structural arrangement of the molecule, with its linear six-carbon chain bearing both carboxylic acid and thioester functionalities, would likely result in extended molecular conformations that could facilitate intermolecular hydrogen bonding through the carboxylic acid groups.
The compound possesses a linear structure represented by the SMILES notation CC(=O)SCCCCCC(=O)O [2] [3], indicating the presence of rotational flexibility around the carbon-carbon single bonds of the hexanoic acid chain. This conformational freedom would influence the molecular packing in the solid state and could result in multiple crystalline polymorphs under different crystallization conditions.
Related structural studies on manganese complexes incorporating 6-acetylthiohexanoic acid derivatives have provided insights into the coordination behavior of this compound [9]. These studies demonstrate that the molecule can adopt various conformations to accommodate metal coordination while maintaining its structural integrity, suggesting significant conformational flexibility in the solid state.
The thermodynamic stability of 6-acetylthiohexanoic acid is primarily governed by the relative stability of its two functional groups and their susceptibility to hydrolysis and other chemical transformations. The compound exhibits a predicted boiling point of 319.3 ± 25.0°C [8], indicating substantial thermal stability under normal conditions. The flash point exceeds 230°F [8], classifying it as a combustible liquid that requires appropriate handling precautions.
Chemical Stability
The thioester functionality in 6-acetylthiohexanoic acid is generally more reactive than corresponding oxygen esters due to the weaker C-S bond compared to C-O bonds. This enhanced reactivity is attributed to the reduced overlap between carbon and sulfur orbitals compared to carbon and oxygen orbitals [6]. The predicted pKa value of 4.73 ± 0.10 [8] indicates that the carboxylic acid group exhibits typical acidity for aliphatic carboxylic acids, similar to hexanoic acid itself.
The compound's stability is influenced by several factors:
Reactivity Profile
6-Acetylthiohexanoic acid demonstrates characteristic reactivity patterns associated with both carboxylic acids and thioesters. The compound can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation. The thioester moiety is susceptible to nucleophilic attack, particularly by hydroxide ions, amines, and other nucleophiles, leading to acyl transfer reactions [6].
The compound has been utilized as a precursor in the synthesis of specialized polymers, specifically poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS) [1] [8]. This application demonstrates the compound's utility in polymer chemistry where the thioester functionality can be selectively modified while preserving the carboxylic acid group for further derivatization.
The solubility characteristics of 6-acetylthiohexanoic acid reflect the dual nature of its functional groups, with the carboxylic acid moiety providing polar character while the aliphatic chain and thioester group contribute hydrophobic properties. The compound exhibits a refractive index of 1.491 [3] [8], which is consistent with organic compounds containing both polar and nonpolar regions.
Aqueous Solubility
Limited experimental data is available regarding the precise aqueous solubility of 6-acetylthiohexanoic acid. However, the compound's structure suggests moderate water solubility due to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules. The six-carbon aliphatic chain and thioester functionality would contribute to reduced water solubility compared to shorter-chain analogs.
The storage classification of 6-acetylthiohexanoic acid as a combustible liquid (Class 10) [3] indicates specific handling requirements for safety and stability. The compound should be stored under inert atmosphere conditions to prevent oxidation and maintain its integrity over extended periods.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14O3S | [1] [2] [3] |
| Molecular Weight (g/mol) | 190.26 | [1] [2] [3] |
| Boiling Point (°C) | 319.3 ± 25.0 (predicted) | [8] |
| Density (g/mL at 25°C) | 1.144 | [3] [8] |
| Refractive Index (n20/D) | 1.491 | [3] [8] |
| pKa (predicted) | 4.73 ± 0.10 | [8] |
| Flash Point (°F) | >230 | [8] |
| Physical State (20°C) | Liquid | [3] |
| Spectroscopic Technique | Expected Range/Value | Literature Basis |
|---|---|---|
| IR - C=O stretch (thioester) | 1725-1705 cm⁻¹ | [6] [7] |
| IR - C=O stretch (carboxylic acid) | 1730-1700 cm⁻¹ | |
| IR - O-H stretch (carboxylic acid) | 3300-2400 cm⁻¹ (broad) | |
| 1H NMR - Acetyl CH3 | 2.0-2.5 ppm | [4] |
| 13C NMR - Thioester C=O | 190-200 ppm | [5] |
| 13C NMR - Carboxylic acid C=O | 170-180 ppm | [5] |